molecular formula C14H16FN3O2S2 B2376748 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1105202-50-3

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2376748
CAS No.: 1105202-50-3
M. Wt: 341.42
InChI Key: JZYKKYATDXBTKQ-UHFFFAOYSA-N
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Description

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the piperidine ring and the thiadiazole ring separately, followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Thiadiazole Ring Formation: The thiadiazole ring is typically formed through a cyclization reaction involving thiosemicarbazide and a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the piperidine and thiadiazole rings using a sulfonylation reaction with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine
  • **1-(4-Fluorophenyl)-4-(piperidin-3-yl)butan-1-one
  • **4-(4-Fluorophenyl)-1-(piperidin-3-yl)butan-1-amine

Uniqueness

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c1-10-16-17-14(21-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYKKYATDXBTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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